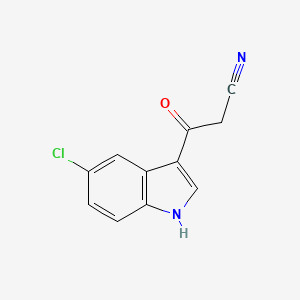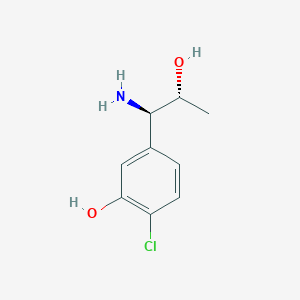
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2,4,6-trimethylbenzaldehyde reacts with one of the amine groups of ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine has various scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of polymers and advanced materials.
作用機序
The mechanism of action of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: can be compared with other diamines such as ethylenediamine and 1,2-diaminopropane.
Trimethylphenyl derivatives: Compounds like 2,4,6-trimethylphenylamine and 2,4,6-trimethylphenylmethanol.
Uniqueness
- The presence of the 2,4,6-trimethylphenyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions.
- The (1R) configuration may also contribute to its specific stereochemical properties, affecting its behavior in chiral environments.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
(1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m0/s1 |
InChIキー |
CZXPCBGOKOOGDN-JTQLQIEISA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CN)N)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(CN)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


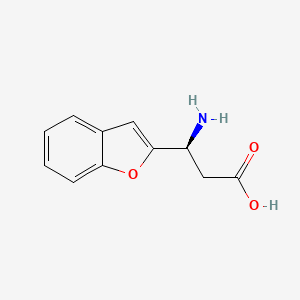
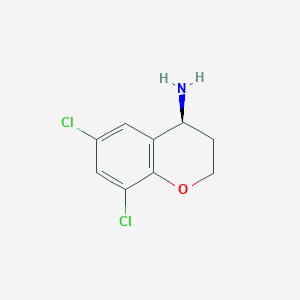
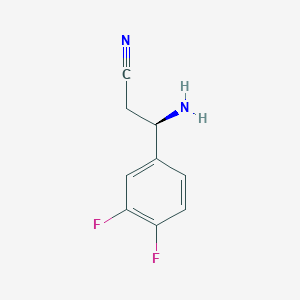
![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)

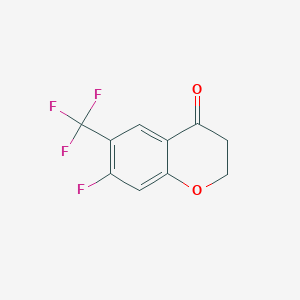
![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)

